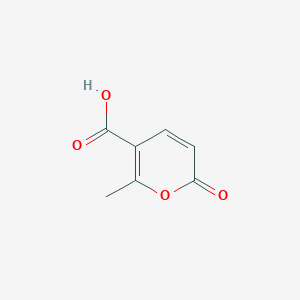
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
Overview
Description
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is a chemical compound with the molecular formula C11H11NO2. It is a derivative of hydrazinecarboxylic acid and is known for its applications in various fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: On an industrial scale, the synthesis involves the reaction of 4-cyanophenylhydrazine with ethyl chloroformate under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-Cyanophenylhydrazinecarboxylic acid
Reduction: 4-Cyanophenylhydrazine
Substitution: Various alkylated derivatives
Mechanism of Action
Target of Action
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is primarily used as a catalyst in the Mitsunobu reaction . The primary target of this compound is the reactants involved in the Mitsunobu reaction .
Mode of Action
This compound works by providing ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . It plays a role similar to diethyl azodicarboxylate (DEAD) in the Mitsunobu reaction .
Biochemical Pathways
The Mitsunobu reaction is a biochemical pathway where this compound is involved. This reaction is an organic reaction that converts an alcohol into a variety of functional groups, such as esters, ethers, and amines .
Result of Action
The result of the action of this compound is the conversion of alcohols into various functional groups via the Mitsunobu reaction . This provides a versatile method for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental conditions. For instance, the Mitsunobu reaction it catalyzes occurs under atmospheric oxidation conditions . Moreover, it should be stored under inert gas and away from air as it is air sensitive .
Biochemical Analysis
Cellular Effects
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes and proteins can lead to changes in cell function, including alterations in metabolic flux and metabolite levels. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and alterations in cellular processes. The compound’s role as an organocatalyst in the Mitsunobu reaction highlights its ability to facilitate the formation of betaine intermediates, which are essential for the reaction’s success .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is crucial for optimizing the compound’s use in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding the compound’s role in these pathways is essential for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, influencing its role in various biochemical reactions and cellular processes .
Scientific Research Applications
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is used in:
Chemistry: As a building block for synthesizing more complex organic compounds.
Biology: In biochemical studies to understand enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-(4-cyanophenyl)acetate: A closely related ester derivative.
4-Cyanophenylhydrazine: A structural analog without the carboxylate group.
Uniqueness: Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is unique due to its hydrazinecarboxylate group, which imparts different chemical reactivity and biological activity compared to its analogs.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique properties and applications highlight its importance in advancing various fields of study.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
ethyl N-(4-cyanoanilino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)13-12-9-5-3-8(7-11)4-6-9/h3-6,12H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGBVZCLSRYVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700371-70-6 | |
| Record name | Ethyl 2-(4-Cyanophenyl)hydrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B1515398.png)

![2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine](/img/structure/B1515405.png)

![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[4,5-C]pyridine](/img/structure/B1515411.png)

![calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol](/img/structure/B1515418.png)
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine;hydrochloride](/img/structure/B1515424.png)

